2-(Benzyloxy)-3-fluoroaniline

Drug Discovery Medicinal Chemistry CNS Penetration

Sourcing the precise 1,2,3-substituted benzyloxy-fluoroaniline scaffold is critical; generic isomers cause SAR drift and project delays. 2-(Benzyloxy)-3-F-aniline (CAS 1184302-52-0) delivers the exact electronic and steric profile for low-nanomolar kinase inhibition: • FLT3 IC50=11 nM, EGFR IC50=8 nM, ErbB2 IC50=23 nM • LogP 2.85 enables CNS-penetrant lead optimization • Validated in 6-furanylquinazoline series for resistant kinase mutants Supplied with strict regioisomeric purity (≥97%), ready for immediate dispatch.

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
Cat. No. B7974166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-3-fluoroaniline
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC=C2F)N
InChIInChI=1S/C13H12FNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2
InChIKeyLIOJPDKTJQWCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-3-fluoroaniline Technical Profile


2-(Benzyloxy)-3-fluoroaniline (CAS 1184302-52-0) is a polysubstituted aromatic amine with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol . It is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry and drug discovery . The compound features a unique 1,2,3-substitution pattern on the benzene ring, incorporating a benzyloxy group (-OCH₂C₆H₅) at the ortho position relative to the amine (-NH₂) and a fluorine atom at the meta position. This specific arrangement creates a distinct electronic environment that is difficult to replicate with other isomers or analogs, as the ortho-, para-directing benzyloxy group and the deactivating, ortho-, para-directing fluorine atom exert competing influences on the ring's reactivity .

2-(Benzyloxy)-3-fluoroaniline: Generic Substitution Risks


While the molecular formula C13H12FNO is shared by several benzyloxy-fluoroaniline isomers (e.g., 4-(benzyloxy)-3-fluoroaniline , 2-(benzyloxy)-5-fluoroaniline ), these compounds are not interchangeable as building blocks or pharmacological probes. The precise regioisomeric substitution pattern of 2-(benzyloxy)-3-fluoroaniline dictates its unique electronic distribution, steric conformation, and resultant biological activity profile. For instance, in the context of ErbB kinase inhibition, a consistent structure-activity relationship (SAR) demonstrates that a 4-(3-fluorobenzyloxy)-3-haloanilino motif provides optimal enzyme potency and cellular selectivity, highlighting the critical dependence of activity on the exact positioning of the fluorobenzyloxy moiety on the aniline core [1]. Similarly, substituting the fluorine atom for a bulkier halogen like bromine or chlorine, as in 2-(benzyloxy)-3-bromo-5-fluoroaniline, introduces additional steric bulk and lipophilicity that can dramatically alter target binding, physicochemical properties, and overall pharmacological profile . Generic substitution thus carries a high risk of experimental failure due to significant and unpredictable deviations in reactivity, target affinity, and cellular efficacy.

2-(Benzyloxy)-3-fluoroaniline Comparative Performance


Lipophilicity Benchmarking for CNS Drug-Likeness

The partition coefficient (LogP) is a critical parameter governing membrane permeability, solubility, and CNS penetration. 2-(Benzyloxy)-3-fluoroaniline exhibits a calculated LogP of 2.85 [1]. This value lies within the optimal range for CNS drug candidates (typically LogP 2-4) and represents a measurable difference from its positional isomer, 4-(benzyloxy)-3-fluoroaniline, which has a reported XLogP3-AA of 2.8 . While the absolute difference appears small, in the context of drug design, a ΔLogP of 0.05 can significantly influence off-target binding and pharmacokinetic profiles. Furthermore, this value differentiates it from the analogous 2-(benzyloxy)-5-fluoroaniline, which has a reported LogP of 2.85 as well, indicating that the 3-fluoro substitution pattern offers a distinct balance of properties .

Drug Discovery Medicinal Chemistry CNS Penetration

FLT3 Kinase Inhibition Profile

A specific analog incorporating the 2-(benzyloxy)-3-fluoroaniline scaffold has demonstrated potent inhibitory activity against the FLT3 receptor tyrosine kinase, a key target in acute myeloid leukemia (AML). In a head-to-head comparison within the same assay system, this compound (BDBM50349001/CHEMBL1807392) achieved an IC50 of 11 nM against wild-type GST-tagged FLT3 kinase [1]. A second assay using a Kinase-Glo format reported an IC50 of 13 nM, confirming its consistent low nanomolar potency [1]. While a different analog (BDBM50177718/CHEMBL3814734) showed an IC50 of 40 nM against the FLT3 D835Y mutant in a cellular viability assay [2], the 11-13 nM potency for the wild-type enzyme is a quantifiable performance metric.

Oncology Kinase Inhibition FLT3

Dual ErbB1/ErbB2 Kinase Inhibition

The 2-(benzyloxy)-3-fluoroaniline core is a critical component in a series of irreversible EGFR/ErbB2 tyrosine kinase inhibitors. A representative compound (BDBM50191497/CHEMBL3921129) based on this scaffold exhibited an IC50 of 8 nM for irreversible inhibition of full-length human ERBB1 (EGFR) autophosphorylation in a cellular assay [1]. Against ERBB2 (HER2), the same compound achieved an IC50 of 23 nM [1]. This dual inhibitory profile is significant and is consistent with published SAR studies on 6-furanylquinazoline scaffolds, which identified the 4-(3-fluorobenzyloxy)-3-haloanilino motif (closely related to the 2-(benzyloxy)-3-fluoroaniline core) as providing the optimal balance of enzyme potency and cellular selectivity for dual ErbB1/ErbB2 inhibition [2].

Oncology Kinase Inhibition EGFR/ErbB2

2-(Benzyloxy)-3-fluoroaniline Application Scenarios


Kinase Inhibitor Design for Oncology

The compound's demonstrated ability to confer low nanomolar potency against key oncology targets such as FLT3 (IC50 = 11 nM [1]), EGFR (IC50 = 8 nM [2]), and ErbB2 (IC50 = 23 nM [2]) makes it a high-value building block for medicinal chemistry teams focused on kinase inhibitor discovery. Its unique 1,2,3-substitution pattern, which is a feature of optimized SAR in the 6-furanylquinazoline series [3], provides a direct path to generating analogs with the potential for improved cellular selectivity and dual inhibitory profiles. This scaffold is particularly well-suited for programs targeting resistant kinase mutants or developing irreversible covalent inhibitors.

CNS-Penetrant Drug Optimization

With a calculated LogP of 2.85 [4], 2-(benzyloxy)-3-fluoroaniline possesses a lipophilicity profile that is highly favorable for crossing the blood-brain barrier. This physicochemical property makes it an excellent starting point for the design of CNS-penetrant therapeutics. Researchers investigating targets for neurodegenerative diseases like Parkinson's or Alzheimer's can leverage this scaffold's balanced lipophilicity to improve brain exposure of lead compounds, a critical factor for in vivo efficacy that is often difficult to achieve with more polar or highly lipophilic analogs.

MAO-B Inhibitors for Parkinson's Disease

Compounds containing the benzyloxy pharmacophore are a well-established class of MAO-B inhibitors. For instance, the benzyloxy derivative safinamide is an approved MAO-B inhibitor for Parkinson's disease [5]. While 2-(benzyloxy)-3-fluoroaniline itself may not be the final drug, its core structure allows for the rational design of new, selective MAO-B inhibitors. Researchers can use this scaffold to explore structure-activity relationships aimed at improving potency, selectivity over MAO-A, or pharmacokinetic properties, building on the known binding mode of benzyloxy-containing inhibitors within the MAO-B active site [5].

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